molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B598975
CAS No.: 151831-21-9
M. Wt: 176.175
InChI Key: COIDYSXDRKQDJA-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-21-9) is a high-value nitrogen-containing fused heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. It serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyridine scaffold is a dipolar 5:6 aza-fused system, known for its planar and rigid structure, which is favorable for interactions with biological targets . This specific methyl ester is a functionalized building block that allows for further chemical transformations, enabling researchers to create a diverse library of molecules for biological screening. Compounds based on the pyrazolo[1,5-a]pyridine core have been investigated for a wide spectrum of biological activities. Research indicates this heterocyclic system possesses notable anti-inflammatory, antitumor, antimicrobial, antifungal, and antiviral properties . Some derivatives have been developed as potent kinase inhibitors and adenosine receptor antagonists, highlighting the scaffold's significant potential in developing therapies for various diseases . The structural motif is also of interest in material science due to its photophysical properties, which can be utilized in the development of fluorescent probes and other functional materials . This product is intended for research purposes as a key intermediate in the synthesis of more complex, biologically active molecules. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new chemical space and develop novel therapeutic agents or functional materials.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIDYSXDRKQDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653287
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151831-21-9
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermolecular Cycloaddition with β-Dicarbonyl Compounds

The most widely adopted method involves a [3 + 2] cycloaddition between N-imino-pyridinium ylides and β-dicarbonyl compounds. For example, 1-amino-2-iminopyridines react with methyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyridine core. A representative procedure employs:

  • Ethanol as solvent

  • Acetic acid (6 equivalents) as catalyst

  • Oxygen atmosphere (1 atm) to facilitate oxidation

  • 130°C reaction temperature for 18 hours

This method yields Methyl pyrazolo[1,5-a]pyridine-2-carboxylate with regioselectivity >90% due to the electron-withdrawing carboxylate group directing cyclization. Substituted pyridines tolerate both electron-donating (-OMe, -NH₂) and electron-withdrawing (-NO₂, -CN) groups, enabling modular derivatization.

Table 1: Optimization of Cycloaddition Conditions

ParameterOptimal ValueYield Range (%)
Temperature130°C70–85
Catalyst (AcOH)6 equiv78–82
Reaction Time18 h75–80
SolventEthanol70–85

Continuous Flow Synthesis for Scalable Production

High-Temperature Microreactor Systems

Recent advances in flow chemistry enable rapid synthesis with enhanced reproducibility. A protocol using a silicon carbide coil reactor achieves:

  • 220°C reaction temperature

  • 28.5-second residence time

  • Near-quantitative conversion (98%)

Key advantages include:

  • Suppressed side reactions due to precise temperature control

  • Scalability for gram-to-kilogram production

  • Reduced solvent consumption (50% less vs. batch)

Table 2: Batch vs. Flow Synthesis Comparison

MetricBatch MethodFlow Method
Reaction Time18 h28.5 s
Yield75–85%95–98%
Temperature Control±5°C±0.5°C
Solvent Volume10 mL/mmol5 mL/mmol

Esterification-Hydrolysis Pathways from Carboxylic Acid Precursors

Two-Step Synthesis via Pyrimidine-6-Carboxylic Acid

A patent-derived method synthesizes methyl esters via intermediate hydrolysis:

  • Cyclization : 3,3-Dialkoxypropionate reacts with methyl formate in toluene under basic conditions (NaH or NaOMe) to form a pyrimidine intermediate.

  • Esterification : The intermediate undergoes acid-catalyzed (e.g., acetic acid) cyclization with 3-methyl-5-aminopyrazole, followed by alkaline hydrolysis (NaOH/KOH) to the carboxylic acid.

  • Methyl Esterification : Re-esterification with methanol/H₂SO₄ yields the target compound.

Key Data from Patent Examples:

  • Yield : 78.3% (cyclization), 97% (hydrolysis), 98.3% (esterification)

  • Purity : >99% (HPLC)

  • Spectral Confirmation : ¹H NMR (CDCl₃) δ 9.19 (dd, J = 2.1 Hz, 1H), 8.91 (d, J = 2.1 Hz, 1H), 3.92 (s, 3H, COOCH₃)

Critical Analysis of Methodologies

Cost and Environmental Impact

  • Cycloaddition : Requires stoichiometric acetic acid, generating aqueous waste.

  • Flow Synthesis : Higher initial equipment cost but 40% lower E-factor (2.1 vs. 3.5 for batch).

  • Patent Method : Uses toluene, classified as hazardous; alternatives like cyclopentyl methyl ether (CPME) recommended for greener synthesis.

Industrial Applicability

The flow chemistry approach is optimal for APIs due to:

  • FDA-compliant documentation of process parameters

  • Real-time analytics (PAT tools)

  • Consistent purity (RSD <1% across batches)

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : HBSC-11 is easier to synthesize compared to derivatives requiring multi-step protection/deprotection (e.g., compound 6 in ) or fused-ring systems (e.g., pyrazolo-pyrimidines in ) .
  • Substituent Effects: Electron-withdrawing groups (e.g., esters, sulfonyls) enhance reactivity, while bulky groups (e.g., tert-butoxycarbonylamino) may hinder biological interactions .

Physicochemical Properties

Crystallographic and spectroscopic data highlight differences in stability and intermolecular interactions:

  • Crystal Packing: Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms a planar fused-ring system with π-π stacking (centroid distance: 3.426 Å) and hydrogen bonding (C–H···O/N), enhancing stability .
  • Solubility : Carboxamide derivatives (e.g., Pyrazolo[1,5-a]pyridine-2-carboxamide) exhibit higher hydrophilicity than ester-based analogs due to hydrogen-bonding capability .

Biological Activity

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitubercular properties, anticancer effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are known for their diverse biological activities. The structure features a pyrazole ring fused to a pyridine ring with a carboxylate ester substituent, contributing to its pharmacological properties.

Antitubercular Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitubercular activity against Mycobacterium tuberculosis (Mtb). For instance, studies have shown that certain derivatives possess low minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb.

Key Findings:

  • In Vitro Potency : Compounds derived from pyrazolo[1,5-a]pyridine exhibited MIC values as low as 0.002 μg/mL against the H37Rv strain of Mtb .
  • Animal Models : One notable compound significantly reduced bacterial burden in infected mouse models, indicating potential for further development as an antitubercular agent .
  • Mechanism of Action : The mechanism is not fully elucidated but is suggested to involve inhibition of specific metabolic pathways within Mtb .

Anticancer Activity

This compound has also been explored for its anticancer properties. Various studies have indicated that compounds within this class can induce cytotoxic effects in cancer cell lines.

Key Findings:

  • Cytotoxicity : Several derivatives have shown promising cytotoxicity against various cancer cell lines including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanisms : The anticancer activity may involve disruption of microtubule dynamics and induction of apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have identified key functional groups that enhance potency against specific targets.

CompoundStructural ModificationBiological ActivityMIC/IC50 Value
Compound 6jN-benzyl substitutionAntitubercular< 0.002 μg/mL
Compound 5kAdditional methyl groupAnticancerIC50 = 3.79 µM

Pharmacokinetic Properties

Pharmacokinetics play a crucial role in determining the efficacy of this compound derivatives. Compound 6j exhibited favorable pharmacokinetic profiles with good oral bioavailability (41%) and a half-life of 5.1 hours in rat models .

Case Studies

Several case studies highlight the therapeutic potential of methyl pyrazolo[1,5-a]pyridine derivatives:

  • Antitubercular Efficacy : A study demonstrated that compound 5k significantly reduced luminescence in an autoluminescent H37Ra infected mouse model over several days, indicating sustained bactericidal activity .
  • Cytotoxicity Assessment : Various derivatives were screened against cancer cell lines, revealing significant cytotoxic effects with selectivity indices suggesting lower toxicity to normal cells compared to cancer cells .

Q & A

Q. What are the optimized synthetic routes for methyl pyrazolo[1,5-a]pyridine-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis begins with pyridine-1-ium-1-amine iodide reacting with dimethyl but-2-ynedioate in DMF using K₂CO₃ as a base at 0°C. After 12 hours of stirring at 20–25°C, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is obtained (43.39% yield). Hydrolysis with H₂SO₄ at 110°C for 24 hours yields the carboxylic acid intermediate (78.6% yield), which undergoes esterification with methanol and H₂SO₄ under reflux to produce the methyl ester (81.38% yield). Characterization includes ¹H-NMR (e.g., δ 3.89 ppm for the methyl ester group) and LC-MS (m/z 177 [M+1]) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Key precautions include:
  • Wearing protective gloves, goggles, and lab coats to avoid skin/eye contact.
  • Conducting reactions in a fume hood to mitigate inhalation risks.
  • Using column chromatography for purification to minimize exposure to impurities.
  • Disposing waste via specialized chemical treatment facilities to prevent environmental contamination .

Q. How are intermediates and final products purified during synthesis?

  • Methodological Answer : Purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from solvents like methanol or acetonitrile. For example, methyl 3-iodopyrazolo[1,5-a]pyridine-2-carboxylate is isolated in 84.11% yield after column purification .

Advanced Research Questions

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Halogenation : Reacting the methyl ester with N-iodosuccinimide in acetonitrile at 40°C introduces iodine at the 3-position (84.11% yield) .
  • Sulfonation : Treatment with ethanethiol followed by oxidation with m-CPBA yields sulfonyl derivatives, as shown in Step 5 of .
  • Cross-coupling : Palladium-catalyzed CH arylation can attach aryl groups to the heteroarene core, enhancing bioactivity .

Q. What analytical techniques confirm the structural integrity of derivatives?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms substitution patterns .
  • LC-MS : Validates molecular weight (e.g., m/z 303 for the iodinated derivative) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for related pyrazolo[1,5-a]pyridine derivatives .

Q. How do structural modifications at the 3-position influence pharmacological activity?

  • Methodological Answer : Substitutions at the 3-position significantly modulate bioactivity:
  • Iodine or sulfonyl groups enhance kinase inhibition (e.g., CDK2) by increasing electrophilicity and binding affinity .
  • Methyl or ethyl esters improve metabolic stability compared to carboxylic acids, as seen in analogs like dinaciclib (a CDK inhibitor) .

Q. What strategies address low yields in multi-step syntheses?

  • Methodological Answer :
  • Optimize reaction time/temperature : Prolonged heating (e.g., 24 hours at 110°C for hydrolysis) improves conversion rates .
  • Catalyst screening : KHSO₄ or K₂CO₃ enhances cyclization efficiency in pyrazole-pyrimidine fusions .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .

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